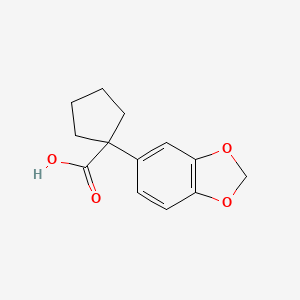
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid, also known as BDP, is a chemical compound that has gained the attention of researchers. It is a useful research chemical .
Molecular Structure Analysis
The molecular formula of this compound is C13H14O4. The InChI code for this compound is 1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.25 g/mol. It is a solid at room temperature .作用機序
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
実験室実験の利点と制限
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, it is easy to handle and store, and is relatively stable in aqueous solutions. The compound is also soluble in a variety of organic solvents, making it useful for a variety of applications.
However, the compound has a number of limitations for use in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is sensitive to light, making it difficult to use in experiments that require exposure to light. Finally, the compound is sensitive to oxidation, making it difficult to use in experiments that involve oxidation reactions.
将来の方向性
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of potential applications in scientific research. Future research could focus on the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. In addition, future research could focus on the biochemical and physiological effects of the compound, as well as the development of new methods for the measurement of its effects. Finally, future research could focus on the development of new methods for the analysis and characterization of the compound, as well as the development of new methods for its detection and quantification.
合成法
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid can be synthesized through a variety of methods. The most commonly used methods are the Williamson ether synthesis, the Wittig reaction, and the condensation of a cyclopentanone with an aldehyde. The Williamson ether synthesis involves the reaction of a cyclopentanone with an alkyl halide in the presence of a base. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde in the presence of a base. In the condensation reaction, a cyclopentanone is reacted with an aldehyde in the presence of an acid catalyst.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid. In addition, it is used as a reagent in the synthesis of various organic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid esters and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol esters.
Safety and Hazards
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHPCVBAHVTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
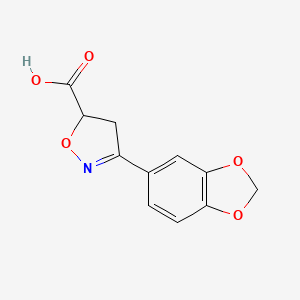

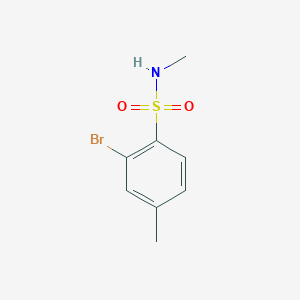
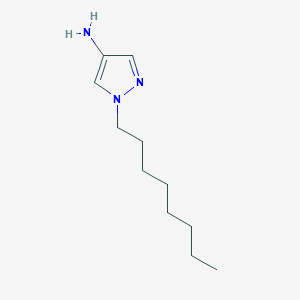
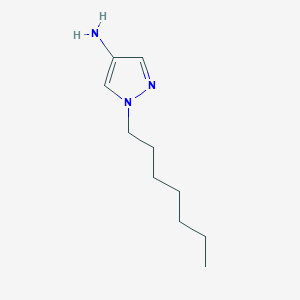


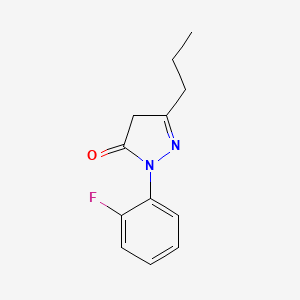
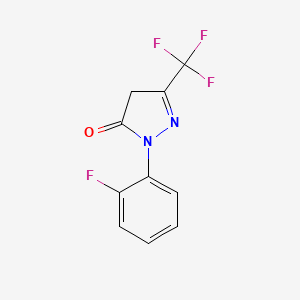
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
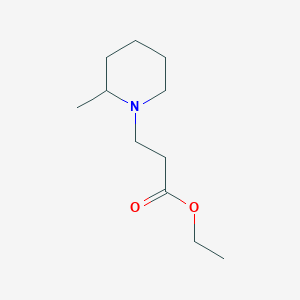
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)